![molecular formula C9H9ClN2S B3049560 2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine CAS No. 210428-37-8](/img/structure/B3049560.png)
2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine
Overview
Description
2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine is a chemical compound with the molecular formula C9H9ClN2S and a molecular weight of 212.7 . It is used for proteomics research .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as 2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A specific synthesis method for a similar compound involved the condensation of 2-aminothiophenol with aldehydes in DMF .Molecular Structure Analysis
The molecular structure of 2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine consists of a benzothiazole ring, which is a bicyclic compound made up of benzene and thiazole rings, attached to an ethanamine group . The chlorine atom is attached to the 5th carbon of the benzothiazole ring .Chemical Reactions Analysis
Benzothiazole derivatives, including 2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine, can undergo various chemical reactions. For instance, they can participate in Sonogashira cross-coupling reactions . The spin density localization of these compounds is concentrated on the nitrogen atoms of the tetrazine ring, not concerning the reaction centers, while the singly occupied molecular orbital (SOMO) is delocalized on both the central heterocyclic ring and substituents at the nitrogen atoms .Physical And Chemical Properties Analysis
2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine is a solid at room temperature . Its physical state, along with other properties like melting point, boiling point, and density, can be determined using standard laboratory techniques .Scientific Research Applications
Overview of Benzothiazole Derivatives
Benzothiazole and its derivatives represent a significant class of heterocyclic compounds known for their wide range of biological and pharmacological activities. Notably, the benzothiazole scaffold has been extensively studied for its potential in drug discovery and development due to its structural simplicity and versatility. This review highlights the scientific research applications of benzothiazole derivatives, focusing on their synthesis, structural modifications, and potential therapeutic applications while excluding aspects related to drug use, dosage, and side effects.
Synthesis and Structural Variability
The chemistry of benzothiazole derivatives, such as 2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine, encompasses a broad spectrum of synthetic methodologies and structural modifications aimed at enhancing their biological activities. A comprehensive review of the chemistry of these compounds reveals various strategies for their synthesis, including conventional multistep processes and atom economy procedures. These methods emphasize green chemistry principles, showcasing the adaptability of benzothiazole derivatives for the development of new pharmacologically active compounds (Zhilitskaya et al., 2021).
Therapeutic Potential and Biological Activities
Benzothiazole derivatives have demonstrated a broad spectrum of biological activities, underscoring their potential in the development of new therapeutic agents. These activities include antimicrobial, analgesic, anti-inflammatory, and antitumor effects. The therapeutic potential of these compounds, especially in the context of cancer treatment, has been highlighted in numerous studies. The structural simplicity of the benzothiazole nucleus allows for the creation of chemical libraries that could aid in the discovery of novel chemical entities (Kamal et al., 2015).
Anticancer Applications
Benzothiazole derivatives have emerged as significant pharmacophores in the development of antitumor agents. Recent advances in the structural modifications of these compounds have led to the identification of new chemotherapeutics with promising anticancer profiles. The exploration of benzothiazole conjugates has opened avenues for the synergistic effect of drug combinations, potentially lowering doses and developing a new generation of anticancer drugs. Despite promising results in tumor response studies, further characterization of their toxicity is necessary for their safe clinical use (Ahmed et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-(5-chloro-1,3-benzothiazol-2-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3-4,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRNHOUULSVXDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427955 | |
Record name | 2-(5-chloro-1,3-benzothiazol-2-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine | |
CAS RN |
210428-37-8 | |
Record name | 2-(5-chloro-1,3-benzothiazol-2-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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